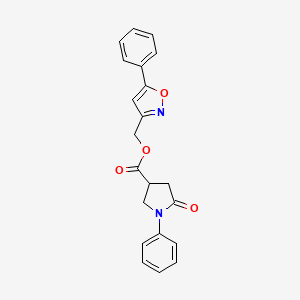![molecular formula C25H20N6O2 B6498040 4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891118-32-4](/img/structure/B6498040.png)
4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C25H20N6O2 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is 436.16477390 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound AKOS024654573, also known as 4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide or F2508-1199:
Anticancer Research
AKOS024654573 has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The compound’s structure allows it to interact with cellular pathways that are crucial for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its unique structure enables it to disrupt bacterial cell walls and inhibit essential enzymes, making it a potential candidate for developing new antibiotics to combat resistant bacterial strains .
Anti-inflammatory Applications
Research has shown that AKOS024654573 can modulate inflammatory responses by inhibiting key enzymes and signaling pathways involved in inflammation. This makes it a valuable compound for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
AKOS024654573 has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties help protect neurons from oxidative stress and inflammation, potentially slowing disease progression .
Cardiovascular Research
The compound has potential applications in cardiovascular research due to its ability to modulate blood pressure and heart rate. Studies have suggested that it can act as a vasodilator, improving blood flow and reducing the risk of hypertension and related cardiovascular conditions .
Antioxidant Properties
AKOS024654573 exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in various tissues. This makes it a candidate for developing supplements or drugs aimed at reducing oxidative damage in conditions such as aging, diabetes, and cardiovascular diseases .
Enzyme Inhibition
The compound has been found to inhibit several key enzymes, including those involved in metabolic pathways and disease processes. This property is particularly useful in drug design, as enzyme inhibitors can be used to treat a variety of conditions, including metabolic disorders and infectious diseases .
Pharmacokinetic Studies
AKOS024654573 is also valuable in pharmacokinetic studies due to its well-defined absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is crucial for the development of effective and safe pharmaceuticals .
properties
IUPAC Name |
4-ethoxy-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O2/c1-2-33-21-10-8-17(9-11-21)25(32)27-20-7-3-5-18(15-20)22-12-13-23-28-29-24(31(23)30-22)19-6-4-14-26-16-19/h3-16H,2H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJVHPMHLNDNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497989.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B6497995.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate](/img/structure/B6497997.png)

![4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6498002.png)
![2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498008.png)
![N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide](/img/structure/B6498015.png)
![4-methoxy-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498022.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide](/img/structure/B6498027.png)
![2-(3-methylphenyl)-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498031.png)